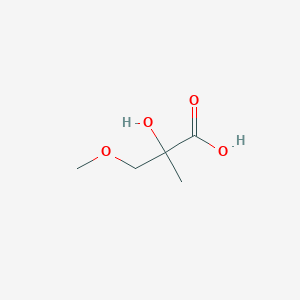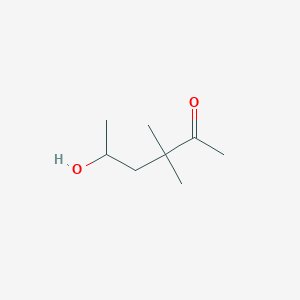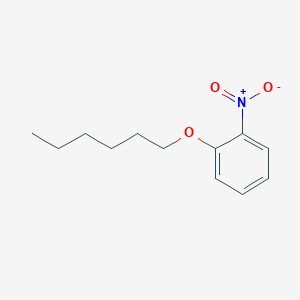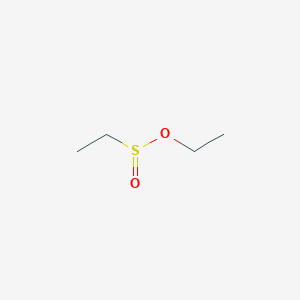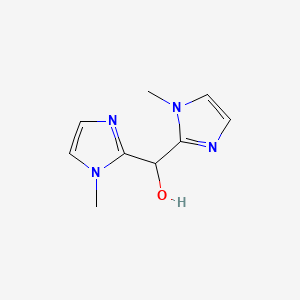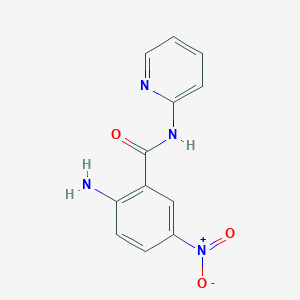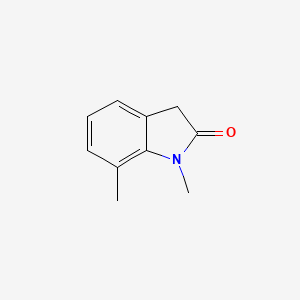![molecular formula C26H24NP B3055908 Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- CAS No. 678172-40-2](/img/structure/B3055908.png)
Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl-
Vue d'ensemble
Description
Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- is an organophosphorus compound that features a benzenamine core substituted with a diphenylphosphino group and two methyl groups at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- typically involves the following steps:
Formation of the Diphenylphosphino Intermediate: The initial step involves the preparation of the diphenylphosphino intermediate. This can be achieved by reacting chlorodiphenylphosphine with a suitable nucleophile, such as lithium or magnesium, to form the diphenylphosphino anion.
Coupling Reaction: The diphenylphosphino intermediate is then coupled with 2,6-dimethylbenzenamine under controlled conditions. This step often requires the use of a palladium catalyst and a base, such as potassium carbonate, to facilitate the coupling reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors to produce the compound in bulk quantities. The purification process may involve more advanced techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can undergo substitution reactions where the phosphine group is replaced by other functional groups. This can be achieved using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted benzenamine derivatives.
Applications De Recherche Scientifique
Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- has several scientific research applications, including:
Catalysis: The compound is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mécanisme D'action
The mechanism of action of Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- involves its ability to coordinate with metal centers in catalytic processes. The diphenylphosphino group acts as a ligand, forming stable complexes with transition metals. These complexes facilitate various chemical transformations by providing a suitable environment for the reaction to occur. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, N-[2-(diphenylphosphino)phenyl]-: Lacks the methyl groups at the 2 and 6 positions.
Benzenamine, N-[2-(diphenylphosphino)phenyl]-2-methyl-: Contains only one methyl group at the 2 position.
Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,4,6-trimethyl-: Contains three methyl groups at the 2, 4, and 6 positions.
Uniqueness
Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- is unique due to the presence of two methyl groups at the 2 and 6 positions, which can influence its steric and electronic properties. This structural feature can affect its reactivity and the stability of the metal complexes it forms, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
N-(2-diphenylphosphanylphenyl)-2,6-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24NP/c1-20-12-11-13-21(2)26(20)27-24-18-9-10-19-25(24)28(22-14-5-3-6-15-22)23-16-7-4-8-17-23/h3-19,27H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMHRBQCCGIVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477721 | |
| Record name | Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678172-40-2 | |
| Record name | Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


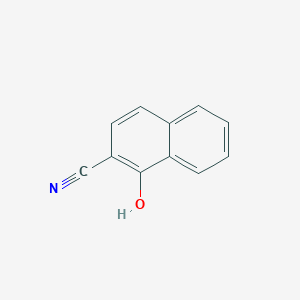
![Thieno[2,3-d][1,3]dithiole-2-thione](/img/structure/B3055826.png)


